ACE Inhibitory Potency: ~100-Fold Difference Between Asp-Phe and Its Parent Aspartame
L-Aspartyl-L-phenylalanine (Asp-Phe) inhibits angiotensin-converting enzyme (ACE) purified from rabbit lungs with a Ki of 11 ± 2 µM, making it equipotent to the orally active antihypertensive agent 2-D-methyl-succinyl-L-proline (IC50 = 12 µM). In contrast, the parent compound aspartame (L-aspartyl-L-phenylalanine methyl ester) and its diketopiperazine degradation product 3-carboxymethyl-6-benzyl-2,5-diketopiperazine are weak ACE inhibitors, each with Ki values greater than 1 mM [1]. This represents an approximately 100-fold or greater difference in binding affinity. For perspective, the clinically used ACE inhibitor captopril exhibits an IC50 of approximately 23 nM for the rabbit lung enzyme [2], positioning Asp-Phe as a moderately potent inhibitor with distinct dipeptide-based structural determinants.
| Evidence Dimension | ACE inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 11 ± 2 µM (L-Aspartyl-L-phenylalanine) |
| Comparator Or Baseline | Aspartame: Ki > 1 mM; Diketopiperazine (DKP): Ki > 1 mM; Captopril: IC50 ≈ 23 nM |
| Quantified Difference | ≥ 90-fold greater affinity vs. aspartame and DKP; ~480-fold lower affinity vs. captopril |
| Conditions | ACE purified from rabbit lungs; in vitro enzyme inhibition assay |
Why This Matters
For researchers investigating ACE inhibition mechanisms or screening metabolite activity, Asp-Phe provides a structurally distinct dipeptide scaffold with measurable potency, whereas aspartame itself is essentially inactive, eliminating confounding pharmacological signals in in vitro studies.
- [1] Grobelny D, Galardy RE. A metabolite of aspartame inhibits angiotensin converting enzyme. Biochem Biophys Res Commun. 1985;128(2):960-4. doi:10.1016/0006-291x(85)90140-8. PMID: 2986632. View Source
- [2] Bertin Bioreagent. Captopril product information: IC50 = 23 nM for rabbit lung ACE. https://www.bertin-bioreagent.com/captopril-15313 View Source
